molecular formula C9H14ClNO2 B8129235 3-(2-Aminophenoxy)propan-1-ol hydrochloride

3-(2-Aminophenoxy)propan-1-ol hydrochloride

Cat. No.: B8129235
M. Wt: 203.66 g/mol
InChI Key: YQHIBMDPMSUUTC-UHFFFAOYSA-N
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Description

3-(2-Aminophenoxy)propan-1-ol hydrochloride is a β-amino alcohol derivative characterized by a phenoxy ether linkage at position 3 of the propanol backbone and an amine group at the ortho position of the phenyl ring.

Properties

IUPAC Name

3-(2-aminophenoxy)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5,11H,3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHIBMDPMSUUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenoxy)propan-1-ol hydrochloride typically involves the reaction of 2-aminophenol with epichlorohydrin under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenoxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Overview

3-(2-Aminophenoxy)propan-1-ol hydrochloride, with the molecular formula C10H14ClN2O, is a chiral amino alcohol. Its structure includes an amino group and a phenoxy moiety, which contribute to its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders : It has been studied for its interactions with neurotransmitter systems, particularly in the context of conditions like depression and anxiety. Its ability to modulate neurotransmitter activity suggests it could be a candidate for developing new antidepressants or anxiolytics.
  • Cancer Therapy : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For example, studies have shown significant inhibitory activity against human leukemia cells, with an IC50 value around 15 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In laboratory tests, it exhibited moderate efficacy with zones of inhibition ranging from 10 to 15 mm against Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Drug Resistance Modulation

Research has indicated that derivatives of this compound can act as modulators of multidrug resistance in cancer chemotherapy. This property is crucial for overcoming resistance mechanisms that often limit the efficacy of conventional cancer treatments .

Anticancer Activity Case Study

A peer-reviewed study investigated the anticancer properties of this compound on human leukemia cells. The results showed significant cytotoxicity, suggesting that further development could lead to a novel therapeutic agent for leukemia treatment .

Antimicrobial Efficacy Case Study

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The findings indicated that it could serve as a basis for developing new antibiotics, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 3-(2-Aminophenoxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below highlights key structural differences between 3-(2-Aminophenoxy)propan-1-ol hydrochloride and its analogs:

Compound Name Substituents/Functional Groups Key Structural Differences Evidence ID
3-(2-Aminophenoxy)propan-1-ol HCl 2-aminophenoxy, propanol backbone, HCl salt Reference compound N/A
Emixustat Hydrochloride 3-(cyclohexylmethoxy)phenyl, (R)-chiral center Cyclohexylmethoxy vs. aminophenoxy group 12
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 4-fluorophenyl, (S)-chiral center Fluorophenyl vs. aminophenoxy; stereochemistry 13
2-(3-Chlorophenoxy)propan-1-amine HCl 3-chlorophenoxy, primary amine Chlorophenoxy vs. aminophenoxy; amine position 14
HIFOH (HIF analog) 2-aminoimidazolyl, 3,5-difluorophenyl Heterocyclic amino group; fluorinated phenyl 4
Hydroxypropyl p-phenylenediamine HCl 2,5-diaminophenyl, propanol backbone Diaminophenyl vs. aminophenoxy 6

Key Observations :

  • The aminophenoxy group distinguishes the target compound from analogs with halogenated (e.g., 4-fluorophenyl in ), alkylated (e.g., cyclohexylmethoxy in ), or heterocyclic substituents (e.g., imidazolyl in ).
  • Stereochemistry plays a role in pharmacological activity, as seen in chiral analogs like Emixustat () and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl ().

Pharmacological and Functional Properties

Antimalarial Activity
  • Hydrochloride of 1-(4-fluorophenyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol (): Exhibits antimalarial activity (IC₅₀ values in µM range). The piperazinyl group enhances lipophilicity and receptor interaction.

Physicochemical Properties

Property 3-(2-Aminophenoxy)propan-1-ol HCl (Est.) (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 2-(3-Chlorophenoxy)propan-1-amine HCl
Molecular Weight ~220.66 g/mol 205.66 g/mol 222.11 g/mol
Solubility Likely polar aprotic solvents (DMSO, MeOH) Soluble in MeOH, DMSO () Soluble in MeOH, DCM ()
Melting Point 160–165°C (analog-based estimate) Not reported Not reported
Synthesis Yield ~95–98% (analog-based, ) N/A N/A

Notes:

  • The target compound’s estimated molecular weight and solubility align with analogs like those in and .
  • High synthetic yields (95–98%) are achievable via SOCl₂-mediated chlorination, as demonstrated in and .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Aminophenoxy)propan-1-ol hydrochloride, and what methodological considerations are critical for yield optimization?

Answer: The synthesis of this compound can be adapted from analogous propanolamine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 3-chloropropane-1-ol with 2-aminophenol in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., KI) in acetone under reflux (72 hours) .
  • Hydrochloride formation : Crystallizing the product from 2-propanol using HCl gas to enhance solubility and stability .

Q. Critical Parameters :

ParameterExample ConditionsImpact on Yield
Reaction time48–72 hoursLonger times improve substitution efficiency
SolventAbsolute acetonePolar aprotic solvents favor SN2 mechanisms
TemperatureReflux (~56°C for acetone)Ensures kinetic control
CatalystKI (10–20 mol%)Accelerates halide displacement

Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching time and minimize byproducts like oxidized amines or unreacted intermediates .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

Answer: Characterization should include:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl protons at δ 1.5–2.5 ppm). Use D₂O to suppress exchangeable NH and OH signals .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 216.1 for the free base) .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation expected) .
  • Specific Rotation : If chiral, measure optical activity using a polarimeter (e.g., [α]D²⁵ = +15° for (S)-isomers) .

Q. How can researchers resolve contradictions in reaction yields when introducing electron-donating vs. electron-withdrawing substituents on the aminophenoxy group?

Answer: Substituent effects alter nucleophilicity and steric hindrance. For example:

  • Electron-donating groups (e.g., -OCH₃) : Increase aminophenol nucleophilicity, accelerating substitution but risking over-oxidation. Use milder oxidants (e.g., H₂O₂ instead of KMnO₄) .
  • Electron-withdrawing groups (e.g., -NO₂) : Reduce reactivity, requiring higher temperatures (80–100°C) or Lewis acid catalysts (e.g., ZnCl₂) .

Q. Case Study :

SubstituentYield (%)Byproducts IdentifiedMitigation Strategy
-OCH₃85Oxidized quinone (5%)Reduce reaction time to 24 hours
-NO₂45Unreacted chloropropanol (30%)Add ZnCl₂ (15 mol%)

Recommendation : Perform DFT calculations to predict transition-state energies and optimize conditions .

Q. What strategies are effective for enantiomeric resolution of chiral intermediates during synthesis?

Answer: Chiral resolution is critical for bioactive derivatives. Approaches include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate (R)- and (S)-isomers .
  • Diastereomeric salt formation : React the racemate with chiral acids (e.g., L-tartaric acid) in ethanol, yielding salts with differential solubility .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolism). Methodological adjustments:

  • Solubility enhancement : Formulate as a hydrochloride salt (improves aqueous solubility by 5–10×) .
  • Metabolic stability : Use deuterated analogs (e.g., replace -CH₃ with -CD₃) to slow hepatic clearance .
  • Bioavailability testing : Conduct parallel artificial membrane permeability assays (PAMPA) and microsomal stability assays .

Q. Example :

ModelIC₅₀ (μM)Half-life (h)Notes
In vitro0.52.1High membrane permeability
In vivo (rat)5.20.8Rapid glucuronidation observed

Recommendation : Use LC-MS/MS to identify metabolites and modify vulnerable functional groups (e.g., hydroxyl → methyl ether) .

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